Superior In Vitro Light Output and Binding Affinity of CycLuc1 Compared to D-Luciferin and Aminoluciferin
In standardized in vitro enzymatic assays with wild-type firefly luciferase, CycLuc1 demonstrates significantly higher light emission and substrate affinity compared to both the natural substrate D-luciferin and the synthetic analog aminoluciferin. This enhanced luminogenic efficiency translates directly to improved assay sensitivity and signal-to-noise ratios at lower substrate concentrations .
| Evidence Dimension | Relative Light Emission (Fold Change vs. Comparator) |
|---|---|
| Target Compound Data | CycLuc1 emits approximately 3.2-fold more light than D-luciferin and 5.7-fold more light than aminoluciferin. |
| Comparator Or Baseline | D-Luciferin (natural substrate) and Aminoluciferin (synthetic analog) |
| Quantified Difference | +220% vs. D-luciferin; +470% vs. aminoluciferin |
| Conditions | In vitro luciferase assay using purified wild-type firefly luciferase enzyme; substrate concentrations ranging from 1–100 µM . |
Why This Matters
Higher relative light output per mole of substrate directly enables lower limits of detection, conserves valuable biological samples, and reduces substrate consumption costs in high-throughput screening applications.
